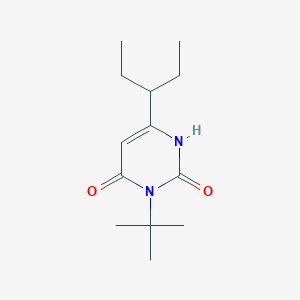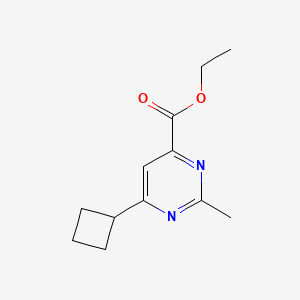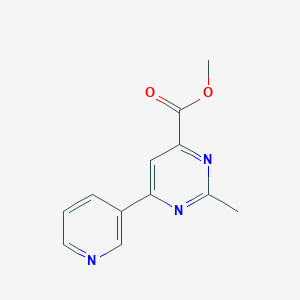
(2-Fluoro-3-phenylpropyl)(methyl)amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
(2-Fluoro-3-phenylpropyl)(methyl)amine hydrochloride has been studied for its potential use as a chiral resolution reagent. In particular, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to this compound, has been identified as an effective reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound can react with various α-chiral primary and secondary amines, enabling straightforward identification and quantification of diastereomeric products using techniques like 19F, 1H, and 13C NMR and HPLC (Rodríguez-Escrich et al., 2005).
Fluorogenic Reagent for Primary Amines
Another application of this compound is its role as a fluorogenic reagent for the analysis of primary amines. A closely related compound, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for this purpose, indicating the potential of fluoro-phenylpropylamine derivatives in similar applications. This reagent enables the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS, offering a way to label peptides at very low levels and analyze them efficiently (Chen & Novotny, 1997).
Synthesis of Polyhaloalkyl Groups
In the field of organic synthesis, this compound and related compounds are useful in the creation of polyhaloalkyl groups. For instance, N-Isopropyl-(1-phenylethylidene)amine, a compound structurally similar to this compound, reacts with trichloroacetonitrile to yield 1-azabutadiene derivatives, leading to the formation of fluoro- and chloro-containing pyrimidines. Such reactions are instrumental in synthesizing pyrimidines with two polyhaloalkyl groups (Sosnovskikh et al., 2002).
Anion Exchange Polymer Electrolytes
This compound derivatives are also relevant in the development of polymer electrolytes. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction are an example. This process allows precise control of cation functionality and direct connection of guanidinium into stable phenyl rings, showing the potential of fluorophenylamine derivatives in polymer science (Kim et al., 2011).
Propiedades
IUPAC Name |
2-fluoro-N-methyl-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-12-8-10(11)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBOOWOGJJMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


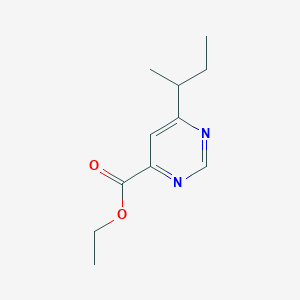
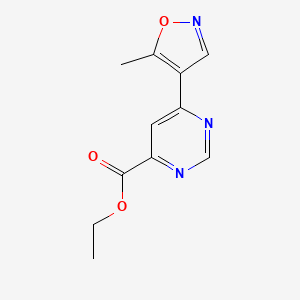

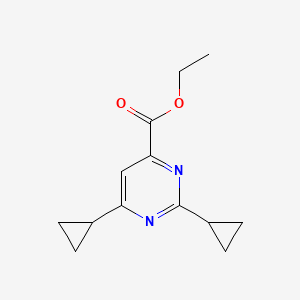
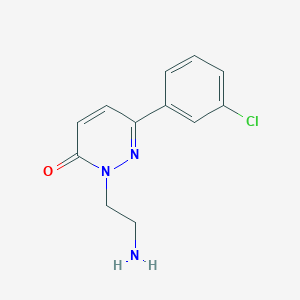
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1492203.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)
